Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate
Overview
Description
Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group (-CN) attached to a methyl group (-CH2-) at the 5-position of the pyridine ring, and an ethyl ester group (-COOCH2CH3) at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate typically involves the cyanoacetylation of pyridine derivatives. One common method is the reaction of 5-(bromomethyl)-2-pyridinecarboxylate with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the cyano group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), dimethylformamide (DMF), reflux conditions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), ether, room temperature.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 5-(cyanomethyl)-2-pyridinecarboxylic acid.
Reduction: Ethyl 5-(aminomethyl)-2-pyridinecarboxylate.
Scientific Research Applications
Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate can be compared with other pyridine derivatives such as:
Ethyl 2-pyridinecarboxylate: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.
5-(cyanomethyl)-2-pyridinecarboxylic acid: The free acid form, which may have different solubility and reactivity compared to the ester.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its physical properties and reactivity.
This compound is unique due to the presence of both the cyano and ester groups, providing a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-8(5-6-11)7-12-9/h3-4,7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFCNSAQWVHNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678887 | |
Record name | Ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913839-59-5 | |
Record name | Ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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